molecular formula C30H55NO16 B609239 m-PEG12-NHS ester CAS No. 756525-94-7

m-PEG12-NHS ester

Cat. No.: B609239
CAS No.: 756525-94-7
M. Wt: 685.76
InChI Key: ZMXRHHJWXLKMTL-UHFFFAOYSA-N
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Description

m-PEG12-NHS ester: is a polyethylene glycol (PEG) derivative that contains a methoxy-terminated PEG chain and an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines, forming stable amide bonds .

Scientific Research Applications

Chemistry: In chemistry, m-PEG12-NHS ester is used for the PEGylation of small molecules and surfaces. This modification can improve the solubility and stability of hydrophobic compounds and reduce non-specific binding .

Biology: In biological research, this compound is employed to modify proteins, peptides, and oligonucleotides. PEGylation can protect these biomolecules from proteolysis, reduce immunogenicity, and increase their serum half-life .

Medicine: In medicine, this compound is used in drug delivery systems to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents. PEGylation can improve the solubility and stability of drugs, leading to better therapeutic outcomes .

Industry: In industrial applications, this compound is used to modify surfaces, such as metals and glass, to improve their biocompatibility and reduce fouling. This is particularly useful in the development of medical devices and biosensors .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for m-PEG12-NHS ester is not available, general precautions for handling such compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

M-PEG12-NHS ester is a key compound in the field of bioconjugation and drug delivery systems . Its use in the synthesis of PROTACs represents a promising direction for the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

m-PEG12-NHS ester plays a significant role in biochemical reactions due to its ability to react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction is facilitated by the NHS ester group present in the this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its NHS ester group, which can react with primary amines present in proteins and other biomolecules . This reaction results in the covalent attachment of the PEG moiety to the biomolecule, which can influence its properties and interactions with other molecules.

Subcellular Localization

The subcellular localization of this compound can depend on the biomolecule it is attached to. For example, if it is attached to a protein that is targeted to a specific organelle, the this compound would also be localized to that organelle. In its unattached form, this compound is likely to be distributed throughout the cell due to its hydrophilic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-NHS ester typically involves the activation of a PEG chain with an NHS ester. The process begins with the reaction of PEG with succinic anhydride to form a PEG-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and characterized by methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: m-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group is highly reactive towards amines, leading to the formation of stable amide bonds .

Common Reagents and Conditions:

Major Products: The primary product of the reaction between this compound and a primary amine is an amide-linked PEGylated molecule. This modification can enhance the solubility, stability, and bioavailability of the target molecule .

Comparison with Similar Compounds

Comparison: m-PEG12-NHS ester is unique due to its specific PEG chain length, which provides a balance between solubility and steric hindrance. Compared to shorter PEG chains like m-PEG4-NHS ester, this compound offers better solubility and reduced non-specific binding. On the other hand, longer PEG chains like m-PEG24-NHS ester may provide greater steric protection but can also lead to increased viscosity and reduced reactivity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXRHHJWXLKMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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